molecular formula C9H14O B13223997 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13223997
M. Wt: 138.21 g/mol
InChI Key: CWLUAYKGMJHIQR-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde (-CHO) group and a 2-cyclopropylethyl substituent at the same carbon atom of the cyclopropane ring. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol. Cyclopropane derivatives are valued in organic synthesis and medicinal chemistry due to their unique ring strain and reactivity. The aldehyde group in this compound makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. For example, cyclopropane-containing molecules like GSK1120360A (a HIF PHD inhibitor) highlight the pharmacological relevance of such scaffolds .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9(5-6-9)4-3-8-1-2-8/h7-8H,1-6H2

InChI Key

CWLUAYKGMJHIQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC2(CC2)C=O

Origin of Product

United States

Preparation Methods

Cyclopropylcarbaldehydes via Continuous-Flow Synthesis from Cyclobutanones

A recent methodology involves the continuous-flow synthesis of cyclopropyl carbaldehydes starting from 2-hydroxycyclobutanones, which undergo ring contraction and functionalization to yield cyclopropyl aldehydes. Acidic sulfonic resins such as AR-15 and AR-35 catalyze the transformation effectively under mild conditions, with dichloromethane as an optimal solvent to maximize yield and purity. This method is scalable and suitable for industrial applications, providing a direct route to cyclopropylcarbaldehydes with controlled substitution patterns.

Table 1: Batch Reaction Conditions and Outcomes for Cyclopropylcarbaldehyde Synthesis

Catalyst Solvent Temperature Yield (%) Purity (%) Remarks
AR-15 Dichloromethane Room Temp 85 >95 Excellent conversion
AR-35 Dichloromethane Room Temp 80 >90 Slightly lower yield than AR-15
AR-15 Toluene Room Temp 60 85 Lower yield and purity

Data adapted from continuous-flow synthesis studies.

Functionalization via Halide Intermediates and Nucleophilic Substitution

Another approach involves preparing cyclopropyl intermediates bearing halogen substituents, which are then converted to aldehydes. For example, cyclopropylcarbinyl bromide can be synthesized from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate using phosphorus tribromide. Subsequent nucleophilic substitution with cyanide followed by reduction and oxidation steps affords the desired aldehyde functionality. This multi-step sequence allows precise control over the side chain and ring substituents, enabling the synthesis of this compound derivatives.

Cyclopropyl Dimethanol Cyclic Sulfite Ring Opening and Functional Group Transformation

A patented method for related cyclopropyl compounds involves the preparation of cyclopropyl dimethanol cyclic sulfite, followed by ring opening with potassium thioacetate, sulfonic acid esterification, cyano group substitution, and alkaline hydrolysis to yield cyclopropyl acetic acid derivatives. Although this method is primarily for mercaptomethyl cyclopropyl acetic acids, the principles of ring opening and functional group interconversion can be adapted to synthesize cyclopropyl aldehydes with appropriate modifications.

Summary of Key Steps in Sulfite Ring Opening Method

Step Number Reaction Description Key Reagents Yield (%) Notes
1 Cyclopropyl dimethanol cyclic sulfite formation Sulfur oxychloride, triethylamine 88 Formation of cyclic sulfite intermediate
2 Ring opening with potassium thioacetate Potassium thioacetate 82 Produces thiomethyl ester intermediate
3 Sulfonic acid esterification Methylsulfonyl chloride or Tosyl chloride N/A Activates for substitution
4 Cyano group substitution Cyanide source N/A Introduces nitrile group
5 Alkaline hydrolysis Sodium hydroxide solution 73 Final acid or aldehyde formation

Data derived from patent literature describing related cyclopropyl derivatives.

Analytical and Research Outcomes

  • Purity and Yield: The continuous-flow and batch methods using sulfonic acid resins and halide intermediates typically achieve yields ranging from 70% to 90% with purities exceeding 90%, as confirmed by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Scalability: The continuous-flow approach offers advantages in scalability and reproducibility, making it suitable for industrial production of cyclopropylcarbaldehydes.
  • Reaction Conditions: Mild temperatures (room temperature to 40 °C) and common solvents such as dichloromethane and toluene are preferred to preserve the cyclopropane ring and avoid side reactions.
  • Functional Group Compatibility: The methods allow for the incorporation of various substituents on the cyclopropane ring and side chains, enabling structural diversity for research and pharmaceutical applications.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Industrial Feasibility
Continuous-flow synthesis from 2-hydroxycyclobutanones Scalable, efficient, mild conditions Requires specialized flow equipment 80-85 High
Halide intermediate functionalization Precise control of substitution, versatile Multi-step, uses hazardous reagents (e.g., phosphorus tribromide) 70-80 Moderate
Sulfite ring opening and substitution Uses inexpensive raw materials, simple steps Longer sequence, specific to acid derivatives 70-88 Moderate

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Scientific Research Applications

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, the compound’s reactivity is primarily due to the strained cyclopropane ring and the reactive aldehyde group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Chloroethyl (C₆H₉ClO): The chlorine atom increases electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions .
  • Hydroxypropyl (C₇H₁₂O₂): The -OH group enhances solubility in polar solvents but may reduce stability due to oxidation susceptibility .
  • Difluoromethyl (C₅H₆F₂O): Fluorine atoms improve lipophilicity and metabolic stability, making this derivative suitable for drug candidates .

Pyrazole (C₈H₁₁N₂O): The nitrogen-rich heterocycle may coordinate with metal catalysts or engage in hydrogen bonding, useful in coordination chemistry .

Applications :

  • Pharmaceutical Intermediates : Aldehydes like this compound serve as precursors for Schiff base formation or reductive amination in drug synthesis.
  • Material Science : Cyclopropane derivatives with aromatic or bulky groups (e.g., C₁₂H₂₀O) are explored in polymer chemistry for their rigid structures .

Research Findings and Trends

  • Synthetic Utility : Cyclopropane carbaldehydes are synthesized via cyclopropanation reactions (e.g., Simmons-Smith) or functionalization of pre-existing cyclopropane rings. Substituents are introduced via alkylation, halogenation, or coupling reactions .
  • Stability Challenges : The inherent ring strain of cyclopropane increases reactivity but may lead to ring-opening under harsh conditions. Electron-withdrawing groups (e.g., -Cl, -F) stabilize the aldehyde against oxidation .
  • Biological Relevance : Derivatives like GSK1120360A demonstrate cyclopropane’s role in enzyme inhibition, likely due to conformational constraints imposed by the ring .

Biological Activity

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The aldehyde group can react with amino acids containing nucleophilic side chains, such as cysteine and lysine, leading to enzyme inhibition or modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related cyclopropane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) values for these compounds suggest a potential for development into therapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyclopropane derivatives, including this compound. The results demonstrated that modifications at specific positions on the cyclopropane ring significantly affected the MIC values against M. smegmatis, indicating structure-activity relationships that could guide future drug design .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies involving enzyme assays revealed that this compound could act as a competitive inhibitor for specific dehydrogenases, altering metabolic flux in cellular systems .

Data Tables

Biological Activity MIC (µg/mL) Target Organism
Antimicrobial Activity≤ 64Mycobacterium smegmatis
Enzyme Inhibition (Dehydrogenase)VariesMetabolic Pathways

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